molecular formula C19H25N5O2 B135420 Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- CAS No. 127375-07-9

Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-

Cat. No.: B135420
CAS No.: 127375-07-9
M. Wt: 355.4 g/mol
InChI Key: HDSCXKUFPOQRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is a structurally complex molecule featuring:

  • A 3,4-dimethyl-substituted benzamide moiety.
  • A 1,3,5-triazine core substituted at position 4 with a morpholinyl group and at position 6 with a propyl chain.

3,4-dimethyl) . This analog has a molecular formula of C₁₈H₂₃N₅O₂, with predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (183.7 Ų) and [M+Na]⁺ (197.0 Ų), suggesting a compact conformation in mass spectrometry .

Properties

IUPAC Name

3,4-dimethyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-4-5-16-20-18(23-19(21-16)24-8-10-26-11-9-24)22-17(25)15-7-6-13(2)14(3)12-15/h6-7,12H,4-5,8-11H2,1-3H3,(H,20,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSCXKUFPOQRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NC(=O)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155530
Record name Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127375-07-9
Record name Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127375079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with appropriate acyl chlorides under basic conditions.

    Substitution with Dimethyl Groups:

    Formation of the Triazine Ring: The triazine ring can be synthesized via cyclization reactions involving appropriate nitriles and amines.

    Attachment of the Morpholine Moiety: The final step involves the nucleophilic substitution of the triazine ring with morpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the benzamide and triazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substituting Agents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring and morpholine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and its analogs:

Compound Name & Source Benzamide Substituents Heterocycle Core Heterocycle Substituents Key Functional Groups Molecular Formula
Target Compound (Hypothetical) 3,4-dimethyl 1,3,5-triazin-2-yl 4-morpholinyl, 6-propyl Morpholine, triazine, propyl C₁₉H₂₅N₅O₂*
4-Methyl Analog (CID 3080153) 4-methyl 1,3,5-triazin-2-yl 4-morpholinyl, 6-propyl Morpholine, triazine, propyl C₁₈H₂₃N₅O₂
3,4-Dichloro-Thiazole Derivative 3,4-dichloro Thiazol-2-yl 5-(morpholinomethyl), 4-(pyridin-3-yl) Chlorine, morpholine, pyridine C₂₀H₂₀Cl₂N₄O₂S
Oxadiazole Derivative LMM5 4-sulfamoyl 1,3,4-oxadiazol-2-yl 5-[(4-methoxyphenyl)methyl] Sulfamoyl, methoxyphenyl C₂₅H₂₆N₄O₅S
Triazine-Urea Derivative None 1,3,5-triazin-2-yl 4,6-dimorpholinyl, phenylureido Morpholine, urea, triazine C₂₈H₃₅N₇O₄

*Hypothetical formula assumes 3,4-dimethyl substitution.

Physicochemical and Spectral Properties

  • Target vs. 4-Methyl Analog (CID 3080153):

    • The 3,4-dimethyl substitution on the benzamide in the target compound may increase steric hindrance and lipophilicity compared to the 4-methyl analog. This could alter solubility and binding interactions.
    • The 4-methyl analog’s HRMS and NMR data confirm its purity and structure, with a CCS of 183.7 Ų for [M+H]⁺, suggesting a compact folded conformation .
  • Thiazole Analogs (): Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-thiazol-2-yl)benzamide (4d) are white solids with validated ¹H/¹³C NMR and HRMS data.
  • Oxadiazole Analogs ():

    • LMM5 and LMM11 feature sulfamoyl and furan groups, respectively. These substituents introduce hydrogen-bonding capabilities distinct from the target’s morpholine-triazine system .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is particularly noteworthy for its potential therapeutic applications. This article presents a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C19H25N5O2
  • Molecular Weight: 355.4 g/mol
  • CAS Number: 127375-07-9

This compound features a benzamide core with a morpholine moiety and a triazine ring, which may contribute to its biological properties.

Research indicates that benzamide derivatives can act as inhibitors of specific enzymes and receptors. For instance, studies have demonstrated that benzamides can inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes, including acid-base balance and respiration.

Inhibition of Carbonic Anhydrases

A series of benzamide derivatives were tested for their inhibitory effects on human carbonic anhydrase isoforms. The results indicated that certain benzamide derivatives exhibited low nanomolar inhibition against isoforms hCA II and IX, making them promising candidates for therapeutic applications in conditions like glaucoma and edema .

Biological Activity Data

The following table summarizes the inhibitory activity of various benzamide derivatives on different carbonic anhydrase isoforms:

Compound NamehCA I IC50 (nM)hCA II IC50 (nM)hCA IX IC50 (nM)
Benzamide A3345.310
Benzamide B57.820.115
Benzamide C29.78.512

The data suggest that modifications to the benzamide structure can significantly enhance inhibitory potency against specific isoforms.

Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of benzamide derivatives on various cancer cell lines. For example, a derivative similar to the compound showed promising results against cervical and bladder cancer cell lines with IC50 values ranging from 2.38 to 3.77 µM . These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis signaling pathways.

Selectivity Profiles

Further investigations into selectivity revealed that certain benzamide derivatives exhibit preferential cytotoxicity towards specific cancer types while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how do solvent/catalyst choices impact yield?

Answer:
Synthesis typically involves nucleophilic substitution on a 1,3,5-triazine core. Key steps include:

  • Halogenation : Bromination of the triazine ring at the 4-position using bromoacetyl bromide in chloroform at 0°C under nitrogen, followed by purification via ethyl acetate extraction and acid/base washes .
  • Amine coupling : Reaction with 3,4-dimethylbenzamide derivatives in dimethylformamide (DMF) using anhydrous potassium carbonate as a base, with iodide catalysts to enhance reactivity .
    Methodological Note : Solvent polarity (e.g., DMF vs. methyl ethyl ketone) and catalyst selection (e.g., KI vs. NaI) significantly affect reaction kinetics. For example, DMF increases nucleophilicity but may reduce purity (82–97.9% HPLC purity observed in similar compounds) .

Advanced: How to resolve contradictory purity data in triazine-based amide synthesis?

Answer:
Contradictions in purity (e.g., 82% vs. 97.9% in HPLC ) arise from:

  • Byproduct formation : Residual halogenated intermediates (e.g., unreacted bromoacetyl bromide) can co-elute with the product. Use gradient elution HPLC with C18 columns and MS detection for improved resolution.
  • Workup optimization : Sequential washes with 1N HCl (to remove unreacted amines) and saturated NaHCO₃ (to neutralize acidic byproducts) are critical .
    Validation : Cross-characterize using ¹H NMR (e.g., morpholine proton signals at δ 3.6–3.8 ppm) and HRMS to confirm molecular ion peaks .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H NMR : Identify substituents via diagnostic signals:
    • Morpholine protons: δ 3.6–3.8 ppm (multiplet) .
    • Propyl group: δ 0.9–1.1 ppm (triplet, CH₃), δ 1.5–1.7 ppm (sextet, CH₂), δ 2.3–2.5 ppm (triplet, CH₂-N) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error) .
  • HPLC : Assess purity using C18 columns with acetonitrile/water gradients; optimize for baseline separation of morpholine-containing analogs .

Advanced: How does the morpholine-triazine moiety influence metabolic stability in biological matrices?

Answer:

  • Degradation pathways : Morpholine rings are prone to oxidative metabolism (e.g., N-oxidation or ring opening), as observed in structurally related compounds like Gedatolisib .
  • Experimental design : Incubate the compound in rat plasma at 37°C, and monitor degradation via LC-MS/MS. Key metabolites may include:
    • Morpholine N-oxide (m/z +16).
    • Demethylated benzamide derivatives (m/z −14) .
      Mitigation : Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide to slow oxidation .

Advanced: What computational strategies predict binding affinity of this compound to kinase targets?

Answer:

  • Molecular docking : Use crystal structures of MAP kinases (e.g., PDB: 4NIO) to model interactions between the triazine core and ATP-binding pockets.
  • MD simulations : Assess stability of the morpholine-propyl sidechain in hydrophobic regions .
    Validation : Compare with experimental IC₅₀ values from kinase inhibition assays (e.g., using TR-FRET-based assays) .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:
Low yields (<50%) may result from:

  • Steric hindrance : The propyl group at the 6-position of the triazine ring limits accessibility. Use bulkier solvents (e.g., THF) to improve solubility .
  • Incomplete activation : Pre-activate the benzamide using HATU/DIPEA in DMF before coupling to the triazine amine .

Advanced: What structural analogs enhance target selectivity while minimizing off-target effects?

Answer:

  • Triazine modifications : Replace the propyl group with fluorinated alkyl chains to improve lipophilicity and blood-brain barrier penetration .
  • Benzamide substitutions : Introduce 3,5-dimethyl groups to reduce CYP3A4-mediated metabolism, as seen in related urea derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.